2,2-Dibromoadamantane

Description

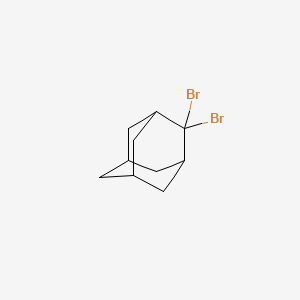

2,2-Dibromoadamantane is a brominated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. This compound features two bromine atoms at the 2-position of the adamantane framework (Figure 1), which significantly influences its chemical reactivity and physical properties. Its synthesis typically involves bromination of adamantanone followed by homocoupling via Grignard reactions, as reported by Li et al. . This method yields a mechanophore crosslinker critical for polymer mechanochemistry, enabling studies on bond dissociation under mechanical stress.

Properties

IUPAC Name |

2,2-dibromoadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-10(12)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDNOVQSEAPAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoadamantane typically involves the bromination of adamantane. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures, usually around 40-50°C, to achieve high yields of the desired product .

Industrial Production Methods: In an industrial setting, the bromination process is optimized for large-scale production. The reaction conditions are carefully controlled to ensure the efficient conversion of adamantane to this compound. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromoadamantane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form adamantane or other derivatives.

Oxidation Reactions: Oxidative processes can lead to the formation of various oxygenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution: Formation of 2,2-dimethoxyadamantane or 2,2-dihydroxyadamantane.

Reduction: Formation of adamantane.

Oxidation: Formation of 2,2-diketoadamantane.

Scientific Research Applications

2,2-Dibromoadamantane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various functionalized adamantane derivatives.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Studied for its antiviral and anticancer properties.

Industry: Utilized in the production of high-performance polymers and nanomaterials .

Mechanism of Action

The mechanism of action of 2,2-Dibromoadamantane involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. In biological systems, the compound’s lipophilicity facilitates its incorporation into lipid membranes, potentially disrupting viral replication or cancer cell growth .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₄Br₂

- Molecular Weight : 306.03 g/mol

- Synthetic Routes: Bromination of adamantanone to form 2,2-dibromoadamantane . Homocoupling via Grignard reactions for polymerizable derivatives .

1,3-Dibromoadamantane (1,3-DBrA)

- Structure : Bromines at 1- and 3-positions.

- Synthesis : Direct bromination of adamantane using Fe catalyst or fragmentation of 1,3-adamantanediol .

- Applications: Precursor for bicyclo[3.3.1]nonane derivatives and macrocyclic compounds .

- Polymorphism : Exhibits a stable orthorhombic phase (Pnma) until melting (382.1 K), lacking plastic phase formation .

1,4-Dibromoadamantane (1,4-DBrA)

- Structure : Bromines at 1- and 4-positions.

- Host-Guest Chemistry : Forms diastereomeric complexes in host cavities, with rapid isomer interchange rates influenced by host functional groups .

- Thermodynamics : Preferentially encapsulated in Zn₄L₄ tetrahedra at 25°C (52% occupancy) but releases at 80°C (3% occupancy), highlighting temperature-dependent binding .

2-(Bromomethyl)adamantane

- Structure : Single bromine on a methyl side chain at the 2-position.

- Properties : Lower molecular weight (229.16 g/mol) and distinct reactivity due to the bromomethyl group, enabling alkylation reactions .

Physicochemical Properties

Reactivity and Functionalization

- This compound: Undergoes homocoupling to form adamantylideneadamantane, critical for mechanophore synthesis . Less sterically hindered than 1,3-DBrA, favoring nucleophilic substitution at the 2-position.

- 1,3-DBrA: Reacts with glycols to form bicyclo[3.3.1]nonane derivatives via carbocation intermediates . Used in Friedel-Crafts alkylation for ethynyladamantane polymers .

- 1,4-DBrA :

Thermodynamic and Kinetic Behavior

Biological Activity

2,2-Dibromoadamantane is a derivative of adamantane, a well-known hydrocarbon with significant applications in medicinal chemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C₁₀H₁₄Br₂) is synthesized through various methods involving bromination of adamantane. The compound's structure features two bromine atoms attached to the second carbon of the adamantane framework. This modification enhances its lipophilicity and stability, making it an interesting candidate for drug development.

Synthesis Methods:

- Bromination Reaction: The most common method involves the direct bromination of adamantane using bromine in a non-polar solvent.

- Functionalization: Further functionalization can yield diverse derivatives that may exhibit varied biological activities.

Antiviral Properties

Research has shown that adamantane derivatives, including this compound, possess antiviral properties, particularly against influenza viruses. The mechanism often involves the inhibition of viral replication by interfering with the M2 ion channel of the virus.

Key Findings:

- Inhibition of Influenza A Virus: Studies indicate that this compound can inhibit the M2 ion channel function, thereby preventing viral uncoating and replication .

- Comparative Efficacy: Compared to other adamantane derivatives like amantadine, this compound exhibits enhanced antiviral activity due to its structural modifications which improve binding affinity to the target site .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest moderate cytotoxicity against certain human cancer cell lines.

Table 1: Cytotoxicity of this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Ion Channels: The rigid structure allows for effective interaction with ion channels such as M2 in influenza viruses.

- Enzyme Inhibition: It may also inhibit enzymes involved in cancer cell proliferation and survival pathways.

Study on Antiviral Activity

A study conducted by researchers at a leading virology lab demonstrated that this compound effectively reduced viral load in infected cell cultures. The study utilized various concentrations and reported a dose-dependent response in inhibiting viral replication .

Cancer Cell Line Testing

In another investigation focusing on cytotoxicity, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated significant apoptosis in HeLa cells at concentrations above 25 µM, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic routes for dibromoadamantane derivatives, and how do reaction parameters affect yield?

Dibromoadamantanes are synthesized via halogenation of adamantane precursors. For example, 1,3-dibromoadamantane is synthesized through bromination of adamantane under controlled conditions using bromine or brominating agents. Reaction parameters like temperature, solvent polarity, and stoichiometry significantly influence regioselectivity and yield. For instance, excess bromine at elevated temperatures may lead to over-bromination, while polar solvents stabilize carbocation intermediates during substitution reactions .

Q. How is X-ray crystallography employed to resolve structural ambiguities in dibromoadamantane derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for determining the spatial arrangement of bromine atoms. For 1,3-dibromoadamantane , SCXRD revealed an orthorhombic crystal system (Pnma space group) with halogen-halogen dipole interactions stabilizing the lattice . Researchers should optimize crystallization conditions (e.g., slow evaporation in non-polar solvents) to obtain high-quality crystals for reliable data.

Q. What safety protocols are essential for handling dibromoadamantane derivatives in the lab?

Key protocols include:

- Using fume hoods to avoid inhalation of vapors.

- Wearing nitrile gloves and eye protection to prevent skin/eye contact.

- Storing compounds in airtight containers under inert atmospheres to prevent degradation or unintended reactions .

Advanced Research Questions

Q. How do halogen-halogen interactions influence the phase behavior of dibromoadamantane derivatives?

In 1,3-dibromoadamantane , Br···Br dipole-dipole interactions dominate the low-temperature ordered phase (orthorhombic Pnma). At high pressures (up to 225 MPa), these interactions suppress plastic crystal phase formation, unlike derivatives with hydrogen-bonding groups (e.g., 1,3-adamantanediol). This highlights the role of intermolecular forces in phase transitions .

Q. What mechanistic pathways explain the reactivity of dibromoadamantane in forming bicyclo[3.3.1]nonane derivatives?

Reaction of 1,3-dibromoadamantane with glycols proceeds via a stepwise mechanism:

- Elimination of bromide generates an adamantyl carbocation intermediate.

- Nucleophilic attack by glycols forms bicyclo[3.3.1]nonane frameworks. DFT calculations and kinetic isotope effects are recommended to validate intermediate stability and transition states .

Q. How can researchers address contradictions in biological activity data for dibromoadamantane-based compounds?

Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) may arise from variations in assay conditions or cellular uptake efficiency. Standardized protocols for in vitro testing (e.g., fixed serum concentrations, controlled pH) and molecular docking studies to map binding affinities can resolve such conflicts .

Q. What strategies optimize the amination of dibromoadamantane to synthesize diamines like adamantane-2,6-diamine?

Amination using urea or ammonia requires:

- High-pressure reactors to enhance nucleophilic substitution efficiency.

- Catalysts (e.g., CuI) to reduce energy barriers.

- Post-reaction purification via column chromatography to isolate the diamine product .

Data Contradiction Analysis

Q. Why do theoretical predictions of plastic crystal formation in dibromoadamantane derivatives diverge from experimental observations?

Computational models often assume ideal globularity, but 1,3-dibromoadamantane exhibits anisotropic halogen interactions that disrupt symmetry. Experimental validation using differential scanning calorimetry (DSC) and variable-pressure XRD is critical to reconcile such discrepancies .

Methodological Recommendations

- Synthetic Optimization: Use design of experiments (DoE) to map the relationship between bromination conditions and product distribution.

- Biological Assays: Combine surface plasmon resonance (SPR) and cell viability assays to decouple target binding from cytotoxicity.

- Computational Support: Apply Hirshfeld surface analysis to quantify intermolecular interactions in crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.